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Compound of Interest

2-Chloro-5-
Compound Name:
(trifluoromethyl)cinnamic acid

CAS No.: 1386504-00-2

Cat. No.: B3034120

Get Quote

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-
Chloro-5-(trifluoromethyl)cinnamic Acid

Abstract

2-Chloro-5-(trifluoromethyl)cinnamic acid is a halogenated and fluorinated derivative of
cinnamic acid, a class of compounds extensively explored in medicinal chemistry and materials
science. The presence of both a chloro and a trifluoromethyl group on the phenyl ring imparts
unique physicochemical properties, including altered lipophilicity, metabolic stability, and
electronic characteristics, making it a molecule of significant interest for drug development
professionals. This technical guide provides a comprehensive overview of the molecular
structure of 2-Chloro-5-(trifluoromethyl)cinnamic acid, details robust methodologies for its
synthesis and purification, outlines protocols for its structural characterization, and discusses its
potential within the framework of structure-activity relationships (SAR).
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Molecular Structure and Physicochemical
Properties

The structure of 2-Chloro-5-(trifluoromethyl)cinnamic acid, with the molecular formula
C10H6CIF30z2, is defined by a phenyl ring substituted with a chlorine atom at the C2 position
and a trifluoromethyl group at the C5 position. This aromatic core is attached to a propenoic
acid side chain.

e |Isomerism: The double bond in the propenoic acid moiety gives rise to E (trans) and Z (cis)
geometric isomers. The trans isomer, where the carboxyl group and the substituted phenyl
group are on opposite sides of the double bond, is generally the more thermodynamically
stable and commonly synthesized form due to reduced steric hindrance.

o Key Substituent Effects:

o Trifluoromethyl (-CFs) Group: This group is a strong electron-withdrawing moiety and
significantly increases the lipophilicity of the molecule. Its inclusion is a common strategy
in drug design to enhance metabolic stability and improve cell membrane permeability.

o Chloro (-Cl) Group: As a halogen, chlorine is also electron-withdrawing and contributes to
the molecule's overall electronic profile and lipophilicity. Its position can influence binding
interactions with biological targets.

The combination of these substituents makes the aromatic ring electron-deficient and
influences the acidity of the carboxylic acid group.

Table 1: Physicochemical Properties of 2-Chloro-5-
(trifluoromethyl)cinnamic acid
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Property Value Source(s)
Molecular Formula C10H6CIF30:2
Molecular Weight 250.60 g/mol

C1=CC(=C(C=C1C(F)
(F)F)/C=C/C(=0)0)ClI

Canonical SMILES

BRSLZIOZUPZJIMY-

InChlKey
DAFODLJHSA-N
White to off-white crystalline
Appearance
powder (Expected)
XlogP (Predicted) 3.4
Monoisotopic Mass 250.00084 Da

Synthesis Methodologies

The synthesis of substituted cinnamic acids is well-established in organic chemistry. For 2-
Chloro-5-(trifluoromethyl)cinnamic acid, the most direct and efficient methods involve the
condensation of the corresponding benzaldehyde with a compound containing an active
methylene group.
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Starting Material

[Z-Chloro-S-(trifIuoromethyl)benzaldehyde]

Pyridine, NgOAc,
Piperidine eat

Condensation Reactions

Knoevenagel-Doebner Condensation Perkin Reaction Heck Reaction
(+ Malonic Acid) (+ Acetic Anhydride) (from Aryl Halide + Acrylic Acid)

|
|
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Caption: Primary synthetic routes to cinnamic acid derivatives.

Among the various methods, the Knoevenagel-Doebner condensation is particularly
advantageous. It involves the reaction of an aldehyde with malonic acid in the presence of a
basic catalyst system, typically pyridine as the solvent and a catalytic amount of piperidine.
This method is often preferred because it uses malonic acid directly and the reaction conditions
facilitate a subsequent decarboxylation, leading to the desired a,3-unsaturated carboxylic acid
in good yields. Alternative methods like the Perkin reaction (using acetic anhydride) or the Heck
reaction (palladium-catalyzed coupling) are also viable but can sometimes require harsher
conditions or more expensive catalysts.

Experimental Protocols

The following protocols provide a self-validating system, where successful synthesis and
purification are confirmed by physical and spectroscopic characterization.
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Protocol 1: Synthesis via Knoevenagel-Doebner
Condensation

This protocol describes the synthesis starting from 2-Chloro-5-(trifluoromethyl)benzaldehyde.
Materials:

e 2-Chloro-5-(trifluoromethyl)benzaldehyde

» Malonic acid

¢ Pyridine (anhydrous)

» Piperidine

e Hydrochloric acid (concentrated)

o Deionized water

e |ce

Equipment:

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Buchner funnel and vacuum flask

Standard laboratory glassware
Procedure:

e Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-5-(trifluoromethyl)benzaldehyde
(1.0 eg) and malonic acid (1.5 eq) in pyridine (3-4 mL per gram of aldehyde).

» Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.
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o Condensation: Heat the reaction mixture to reflux (approx. 90-100 °C) with continuous
stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC).

o Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker
containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize
the pyridine and precipitate the crude product.

« |solation: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the
solid product by vacuum filtration using a Buichner funnel.

e Washing: Wash the collected crude product thoroughly with cold deionized water to remove
any residual salts and acids.

e Drying: Dry the crude 2-Chloro-5-(trifluoromethyl)cinnamic acid in a vacuum oven or
desiccator. The product can then be purified by recrystallization.

Protocol 2: Purification by Recrystallization

Recrystallization is a critical step to obtain a high-purity product, essential for biological assays
and accurate characterization. A mixed-solvent system of ethanol and water is highly effective
for cinnamic acid derivatives.

Procedure:

» Dissolution: Place the crude, dried product into an Erlenmeyer flask. Add the minimum
amount of hot ethanol required to completely dissolve the solid.

¢ Induce Saturation: While the ethanol solution is still hot, add hot deionized water dropwise
until the solution becomes persistently cloudy (the cloud point).

 Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain
a clear, saturated solution.

» Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow
it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer
crystals.
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» Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30
minutes to maximize crystal formation.

» Final Isolation: Collect the purified white crystals by vacuum filtration, wash with a small
amount of ice-cold water, and dry to a constant weight.

» Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting
point range indicates high purity.

Caption: Workflow for synthesis, purification, and validation.

Structural Elucidation and Characterization

The molecular structure of the synthesized compound must be unequivocally confirmed using a
combination of spectroscopic methods.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the
two vinylic protons of the acrylate backbone, and the acidic proton of the carboxyl group.
The vinylic protons typically appear as doublets with a large coupling constant (J = 16 Hz),
confirming the trans configuration.

o 13C NMR: The spectrum will show characteristic peaks for the carboxyl carbon (~167-170
ppm), the aromatic carbons (some of which will show splitting due to coupling with
fluorine), the vinylic carbons, and the carbon of the trifluoromethyl group (typically a
guartet).

o Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides confirmation of
key functional groups. Expected characteristic absorption bands include a broad O-H stretch
from the carboxylic acid (~2500-3300 cm™1), a strong C=0 stretch (~1680-1710 cm™1), a
C=C alkene stretch (~1625-1640 cm~1), and strong C-F stretches from the -CFs group.

¢ Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound. The mass spectrum should show a molecular ion peak [M]* corresponding to the
calculated molecular weight (250.60 Da). The isotopic pattern of the molecular ion will be
characteristic of a molecule containing one chlorine atom.
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» X-ray Crystallography: While not routine for every synthesis, single-crystal X-ray diffraction
provides the most definitive proof of structure, including bond lengths, bond angles, and
intermolecular interactions in the solid state. For cinnamic acids, this technique often reveals
planar conformations and hydrogen-bonded dimer formation between carboxylic acid groups
in the crystal lattice.

Biological Context and Structure-Activity
Relationship (SAR)

The specific structural features of 2-Chloro-5-(trifluoromethyl)cinnamic acid make it a
compelling candidate for biological screening.

» Rationale for Interest: Cinnamic acid derivatives are known to possess a wide range of
biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The
incorporation of a trifluoromethyl group is a proven strategy in medicinal chemistry to
enhance therapeutic efficacy. Studies on related compounds, such as
(trifluoromethyl)cinnamamides, have shown significant anticonvulsant activity.

» Structure-Activity Relationship (SAR) Insights:

o Core Scaffold: The a,B-unsaturated carbonyl system is a key pharmacophore that can act
as a Michael acceptor.

o Aromatic Substitution: The nature and position of substituents on the phenyl ring are
critical for activity. SAR studies on other cinnamic acids have shown that electron-
withdrawing groups can modulate activity. For example, para- and meta-substituted chloro
and trifluoromethyl groups have been shown to enhance the herbicidal or cholinesterase
inhibitory activity of different cinnamic acid scaffolds.

o Lipophilicity and Electronics: The chloro and trifluoromethyl groups increase lipophilicity,
which can improve transport across biological membranes, but they also create an
electron-deficient aromatic system that can alter target binding interactions.

Caption: Structure-Activity Relationship (SAR) concept for cinnamic acids.

Conclusion
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2-Chloro-5-(trifluoromethyl)cinnamic acid represents a strategically designed molecule with
significant potential for applications in drug discovery and materials science. Its molecular
structure is characterized by key functional groups known to enhance biological performance.
The synthetic route via the Knoevenagel-Doebner condensation is robust and efficient, and the
resulting compound can be purified to a high degree using standard recrystallization
techniques. The comprehensive characterization protocols outlined herein provide a reliable
framework for validating its structure and purity, which is a prerequisite for any further
investigation into its promising biological activities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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